molecular formula C7H12N4O2 B2676640 6-(1H-1,2,3,4-tetrazol-1-yl)hexanoic acid CAS No. 117027-64-2

6-(1H-1,2,3,4-tetrazol-1-yl)hexanoic acid

Cat. No.: B2676640
CAS No.: 117027-64-2
M. Wt: 184.199
InChI Key: VOTHMCFDFNGEQF-UHFFFAOYSA-N
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Description

Contextualization of Tetrazole Derivatives in Contemporary Chemical Sciences

Tetrazoles, a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, are of significant interest in various fields of chemistry. researchgate.net Although not found in nature, these synthetic heterocycles have a wide range of applications, particularly in medicinal chemistry and materials science. researchgate.net The tetrazole ring is a key component in several FDA-approved drugs, where it contributes to the pharmacological activity of antihypertensive, antimicrobial, and antiviral agents. google.com Their high nitrogen content also makes them valuable in the development of high-energy materials. google.com The versatility of the tetrazole ring, stemming from its unique electronic properties and metabolic stability, continues to drive research into its synthesis and application. researchgate.net

Significance of Hexanoic Acid Moieties in Chemical Systems

Hexanoic acid, a six-carbon carboxylic acid, and its derivatives serve as important building blocks in chemical synthesis. The aliphatic chain of the hexanoic acid moiety provides a flexible and hydrophobic spacer, which can be used to link different functional groups within a molecule. This linker capability is utilized in various applications, including the synthesis of polymers and the modification of biologically active molecules. The terminal carboxylic acid group offers a reactive handle for further chemical transformations, such as amidation and esterification, allowing for the covalent attachment of the hexanoic acid moiety to other molecular scaffolds.

The Bioisosteric Relationship of 1H-Tetrazoles to Carboxylic Acids and its Research Implications

One of the most significant aspects of the 1H-tetrazole group in medicinal chemistry is its role as a bioisostere of the carboxylic acid functional group. researchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The 5-substituted-1H-tetrazole moiety, in particular, mimics the carboxylic acid group in several key aspects.

The acidity of the N-H proton in a 5-substituted 1H-tetrazole is comparable to that of a carboxylic acid, with pKa values typically in a similar range. researchgate.net This allows the tetrazole to exist as an anion at physiological pH, similar to a carboxylate, enabling it to participate in similar ionic interactions with biological targets. Furthermore, the tetrazole ring is a planar system, which is also a characteristic of the carboxylate group. researchgate.net

A key advantage of using a tetrazole as a carboxylic acid surrogate is its increased metabolic stability. researchgate.net Carboxylic acids can be susceptible to metabolic transformations in the body, whereas the tetrazole ring is generally more resistant to biological degradation. researchgate.net Additionally, tetrazoles are often more lipophilic than their carboxylic acid counterparts, which can influence a molecule's ability to cross biological membranes and may lead to improved bioavailability. researchgate.net These properties make the bioisosteric replacement of a carboxylic acid with a tetrazole a widely used strategy in drug design to enhance the pharmacokinetic profile of a lead compound.

PropertyCarboxylic Acid (-COOH)1H-Tetrazole (-CN4H)
Acidity (pKa) ~4.2 - 4.4~4.5 - 4.9
Geometry PlanarPlanar
Lipophilicity Generally lowerGenerally higher
Metabolic Stability Susceptible to certain metabolic pathwaysGenerally high

This table presents a generalized comparison of the physicochemical properties of carboxylic acids and 1H-tetrazoles as bioisosteres.

Current Research Landscape and Gaps Pertaining to 6-(1H-1,2,3,4-tetrazol-1-yl)hexanoic Acid

The current body of scientific literature contains extensive research on the synthesis and application of both tetrazole derivatives and molecules containing hexanoic acid. General synthetic methods for 1-substituted tetrazoles are well-established, often involving the reaction of an alkyl or aryl amine with triethyl orthoformate and sodium azide. organic-chemistry.org Another common route is the [3+2] cycloaddition of an azide with an isocyanide. nih.gov Specifically for a compound like this compound, a plausible synthetic route would involve the use of 6-azidohexanoic acid as a precursor.

An exploration into the synthesis of this compound reveals a landscape of sophisticated chemical strategies. This article delves into the primary methodologies for constructing both the core tetrazole ring and integrating the functional hexanoic acid side chain, providing a focused overview of the synthetic chemistry underpinning this compound and its analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(tetrazol-1-yl)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c12-7(13)4-2-1-3-5-11-6-8-9-10-11/h6H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTHMCFDFNGEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1D and 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For 6-(1H-1,2,3,4-tetrazol-1-yl)hexanoic acid, a combination of 1D (¹H, ¹³C) and 2D NMR techniques would provide a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The most downfield signal would be the proton attached to the tetrazole ring (H-5), anticipated to appear as a sharp singlet in the range of δ 9.0-9.5 ppm, a characteristic region for this type of proton. The acidic proton of the carboxylic acid group would be observed as a broad singlet, typically far downfield (δ 10-12 ppm), and its signal would disappear upon D₂O exchange. The methylene (B1212753) group directly attached to the tetrazole nitrogen (N-CH₂) would be deshielded, appearing as a triplet around δ 4.5 ppm. The methylene group alpha to the carbonyl function (α-CH₂) is expected around δ 2.3 ppm, also as a triplet. The remaining three methylene groups of the hexanoic acid chain would present as multiplets in the more shielded aliphatic region of the spectrum, between δ 1.3 and 2.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H data. The carbonyl carbon of the carboxylic acid is the most deshielded, expected in the δ 175-180 ppm range. The carbon atom of the tetrazole ring would appear around δ 145-150 ppm. The signals for the methylene carbons would be observed in the aliphatic region, with the carbon attached to the nitrogen (N-CH₂) appearing around δ 50 ppm, the carbon alpha to the carbonyl (α-CH₂) near δ 34 ppm, and the other chain carbons between δ 24-30 ppm.

2D NMR Techniques: To confirm these assignments, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, clearly mapping the connectivity of the hexanoic acid chain from the N-CH₂ group to the α-CH₂ group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignment of the C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. Key expected correlations would include the N-CH₂ protons to the tetrazole carbon and the α-CH₂ protons to the carbonyl carbon, unequivocally connecting the two main fragments of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
COOHCarbonyl C--~174.5
COOHAcidic H~12.0br s-
C-5 (Tetrazole)C-H~9.2s~148.0
C-1' (Hexanoyl)α-CH₂~2.25t~33.8
C-2' (Hexanoyl)β-CH₂~1.55p~24.2
C-3' (Hexanoyl)γ-CH₂~1.30p~25.8
C-4' (Hexanoyl)δ-CH₂~1.80p~29.5
C-5' (Hexanoyl)N-CH₂~4.50t~49.7

s = singlet, t = triplet, p = pentet, br s = broad singlet

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₇H₁₂N₄O₂), the calculated monoisotopic mass is 184.0960 Da.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing an exact mass measurement consistent with this formula. In electron ionization (EI) mode, the molecular ion peak (M⁺˙) at m/z 184 would be observed. The fragmentation pattern would be dictated by the structure's weakest points. Key fragmentation pathways would likely include:

Loss of N₂: The tetrazole ring can readily lose a molecule of nitrogen (28 Da), a characteristic fragmentation for this heterocycle, leading to a fragment at m/z 156.

Alpha-cleavage: Cleavage of the alkyl chain is common. A prominent fragment could arise from cleavage alpha to the nitrogen atom, leading to various alkyl chain fragments.

McLafferty Rearrangement: For carboxylic acids, a characteristic rearrangement can occur, though it is more common in esters.

Loss of Carboxyl Group: Cleavage of the bond adjacent to the carbonyl group could result in the loss of a •COOH radical (45 Da), giving a fragment at m/z 139, or the loss of H₂O (18 Da) from the molecular ion, giving a peak at m/z 166.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted IdentityFragmentation Pathway
184[C₇H₁₂N₄O₂]⁺˙Molecular Ion (M⁺˙)
166[C₇H₁₀N₄O]⁺˙M⁺˙ - H₂O
156[C₇H₁₂N₂O₂]⁺˙M⁺˙ - N₂
139[C₆H₁₁N₄]⁺M⁺˙ - •COOH
83[C₅H₁₁]⁺Alkyl chain fragment
69[C₅H₉]⁺Alkyl chain fragment

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the features of the carboxylic acid and the alkyl chain. A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org Overlapping this broad band would be the C-H stretching vibrations of the methylene groups between 2850 and 2960 cm⁻¹. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch would be prominent around 1700-1725 cm⁻¹. researchgate.net The tetrazole ring itself would exhibit several characteristic vibrations, including C=N and N=N stretching modes, typically found in the 1400-1600 cm⁻¹ region, though they may be less intense than the carbonyl absorption.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch would also be visible, but often weaker than in the IR spectrum. The tetrazole ring breathing modes might give rise to more distinct signals in the Raman spectrum, aiding in its characterization. The C-H stretching and bending modes would also be present.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
2500-3300Strong, BroadO-H StretchCarboxylic Acid (Dimer)
2850-2960MediumC-H StretchAlkyl CH₂
1700-1725StrongC=O StretchCarboxylic Acid
1400-1600Medium-WeakC=N, N=N StretchTetrazole Ring
~1410MediumO-H BendCarboxylic Acid
~1280MediumC-O StretchCarboxylic Acid

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. Although no crystal structure for this compound has been reported in the Cambridge Structural Database, key structural features can be anticipated.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical (QM) Studies on Electronic Structure and Reactivity

Quantum mechanical studies are fundamental to understanding the intrinsic properties of a molecule. For 6-(1H-1,2,3,4-tetrazol-1-yl)hexanoic acid, such studies would typically involve calculating molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower reactivity.

These studies would also map the electron density distribution, revealing the electrophilic and nucleophilic sites within the molecule. This information is crucial for predicting how the molecule might interact with other chemical species and its potential reaction mechanisms. However, specific data regarding the HOMO-LUMO gap, orbital distributions, and reactivity descriptors for this compound are not available in the reviewed literature.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure of molecules with high accuracy. For this compound, DFT calculations would be employed to determine the most stable geometric conformation by optimizing bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is widely used to predict various spectroscopic properties. For instance, theoretical vibrational frequencies from DFT calculations can be correlated with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the compound. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to assist in the interpretation of experimental NMR data. No published DFT studies providing optimized geometry or predicted spectra for this specific molecule were identified.

Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution

The behavior and structure of a molecule can be significantly influenced by its environment, particularly in a solution. Molecular dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. An MD simulation of this compound in a solvent, such as water, would provide insights into its conformational flexibility.

The hexanoic acid chain, being flexible, can adopt numerous conformations. MD simulations would explore the conformational landscape of the molecule in solution, identifying the most populated and energetically favorable shapes. This is crucial for understanding how the molecule might interact with biological targets or other molecules in a real-world setting. Unfortunately, no specific MD simulation studies for this compound have been reported.

Computational Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The tetrazole and carboxylic acid groups in this compound are capable of forming hydrogen bonds, which are strong, directional intermolecular interactions. Computational analysis can be used to predict how these molecules might interact with each other in a condensed phase (liquid or solid).

These studies would identify the most likely hydrogen bonding motifs, such as the formation of dimers through the carboxylic acid groups, and how the tetrazole ring participates in these networks. Understanding these interactions is key to predicting crystal packing, solubility, and other macroscopic properties. A search for such computational analyses for this compound did not yield any specific results.

Prediction of Molecular Properties for Research Applications (e.g., pKa, polarizability)

Computational methods are frequently used to predict key physicochemical properties that are important for research and development. The acid dissociation constant (pKa) is a critical parameter, particularly for compounds with carboxylic acid and tetrazole moieties, as it determines the charge state of the molecule at a given pH. Various computational models can predict pKa values, providing insight into a molecule's likely behavior in biological systems.

Polarizability describes how the electron cloud of a molecule is distorted by an external electric field. It is an important factor in understanding non-covalent interactions and the molecule's response to its environment. While general methods for predicting pKa and polarizability are well-established, specific predicted values for this compound were not found in the available literature.

Exploration of Biological Interactions and Biochemical Mechanisms in Vitro and in Silico

Exploration of Anti-Inflammatory Pathways at a Molecular LevelWhile many tetrazole derivatives have been evaluated for anti-inflammatory potential, there is no research available that explores the effects of 6-(1H-1,2,3,4-tetrazol-1-yl)hexanoic acid on molecular anti-inflammatory pathways.cdnsciencepub.comnih.govsphinxsai.com

Due to the absence of specific data for this compound, it is not possible to provide detailed research findings or data tables as requested.

Derivatization and Chemical Modification Strategies

Synthesis of Prodrugs and Probes (Excluding Dosage/Administration)

The carboxylic acid group of 6-(1H-1,2,3,4-tetrazol-1-yl)hexanoic acid is a primary target for derivatization to create prodrugs. A common strategy involves masking the polar carboxylic acid moiety through esterification. This modification can enhance physicochemical properties such as lipophilicity, which may improve membrane permeability and bioavailability. nih.gov Upon administration, endogenous esterase enzymes hydrolyze the ester bond, releasing the active parent carboxylic acid.

The synthesis of ester prodrugs is typically achieved through standard esterification reactions, such as reacting the parent carboxylic acid with an appropriate alcohol under acidic conditions or converting the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol. rdd.edu.iq This approach allows for the creation of a variety of esters with tailored properties. For instance, simple alkyl esters (e.g., methyl, ethyl) can subtly modify lipophilicity, while more complex esters, such as those formed with glycols or amino alcohols, can be designed to target specific enzymatic activation or alter solubility.

Another strategy involves the creation of "twin" or mutual prodrugs, where the alcohol component is itself another active compound, allowing for the potential co-delivery of two therapeutic agents. rdd.edu.iq

Table 1: Examples of Potential Ester Prodrugs of this compound

Ester MoietyPotential Modifying PropertyRationale
Methyl / Ethyl EsterIncreased LipophilicitySimple modification to mask the polar carboxyl group, potentially enhancing passive diffusion across biological membranes.
tert-Butyl EsterSteric HindranceProvides greater stability against premature hydrolysis due to the bulky tert-butyl group.
Methoxyethyl EsterModified SolubilityIntroduces an ether linkage, which can fine-tune both lipophilicity and aqueous solubility.
N,N-Dimethylaminoethyl EsterpH-Targeted HydrolysisThe tertiary amine introduces a positive charge at physiological pH, which can be used to alter distribution or target acidic microenvironments.

In addition to prodrugs, the molecule can be derivatized into chemical probes. For example, the carboxylic acid could be coupled to a fluorescent tag or a biotin (B1667282) moiety, creating a tool for tracking the molecule's distribution or identifying its binding partners in biological systems.

Conjugation with Peptides, Proteins, or Biomolecules for Targeted Research

The structure of this compound makes it an ideal bifunctional linker for conjugating small molecules to larger biomolecules such as peptides and proteins. The terminal carboxylic acid provides a reactive handle for covalent attachment, while the tetrazole ring can serve as a stable, metabolically robust pharmacophore or bioisostere. rug.nl The six-carbon aliphatic chain acts as a flexible spacer, separating the conjugated molecule from the biomolecule to minimize steric hindrance and preserve the biological activity of both components.

The most common method for conjugation is the formation of a stable amide bond between the carboxylic acid of the linker and a primary amine (e.g., the N-terminus or the side chain of a lysine (B10760008) residue) on the biomolecule. mdpi.com This reaction is typically facilitated by carbodiimide (B86325) coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to form a more stable active ester intermediate and improve reaction efficiency. nih.gov

Table 2: Common Reagents for Amide Bond Formation

ReagentFull NameRole
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCarbodiimide coupling agent; activates the carboxylic acid.
NHSN-hydroxysuccinimideAdditive used with EDC to form a semi-stable NHS-ester, reducing side reactions and improving yield.
HOBtHydroxybenzotriazoleAdditive used with EDC to form an active ester, suppress racemization, and improve reaction rates.
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh-efficiency coupling reagent, particularly effective for sterically hindered couplings.

More recent research has also highlighted the potential for photoinduced bioconjugation reactions involving the tetrazole ring itself, which can react with primary amines or other functional groups under UV light to form new heterocyclic linkages. nih.gov This provides an alternative, bioorthogonal strategy for conjugation. Such conjugation strategies are valuable for developing targeted drug delivery systems, creating probes for molecular imaging, or immobilizing proteins on surfaces for diagnostic assays.

Development of Analytical Derivatization Reagents and Methodologies

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization is a key strategy to improve the detection and quantification of analytes. psu.edu Compounds with poor ionization efficiency or chromatographic retention can be chemically modified with a tag that enhances these properties. researchgate.net this compound can be envisioned as the core structure for a novel class of derivatization reagents.

To function as a derivatization reagent, the carboxylic acid group would be activated to react with specific functional groups on target analytes. For example, conversion to a highly reactive N-hydroxysuccinimide ester would create a reagent that selectively labels molecules containing primary or secondary amines under mild conditions.

The key benefit of such a reagent would be the introduction of the tetrazolylhexyl moiety onto the analyte. This modification would:

Increase Hydrophobicity : The alkyl chain and tetrazole ring would increase the retention of small, polar analytes on reversed-phase chromatography columns, moving them away from the void volume where ion suppression is often problematic. psu.edu

Enhance Ionization : While the tetrazole ring is not inherently charged, its nitrogen-rich structure may influence fragmentation patterns in tandem mass spectrometry (MS/MS), potentially providing unique and consistent fragment ions for selective detection.

Provide a "Tag" for Targeted Analysis : All derivatized analytes would share a common structural motif, allowing for targeted analytical methods like precursor ion scanning or neutral loss scanning to selectively detect all labeled compounds in a complex mixture. nih.gov

Table 3: Potential Applications of a 6-(1H-1,2,3,4-tetrazol-1-yl)hexanoyl-based Derivatization Reagent

Analyte ClassFunctional Group TargetedAnalytical Challenge Addressed
Amino AcidsPrimary AminePoor retention on reversed-phase columns; improved hydrophobicity.
Biogenic AminesPrimary/Secondary AmineLow molecular weight and high polarity.
Small PeptidesN-terminal AmineEnhancing ionization and providing predictable fragmentation.
Alcohols / PhenolsHydroxyl Group (via esterification)Tagging for improved detection in positive ion mode ESI-MS.

The development of such a reagent would involve synthesizing the activated form (e.g., the NHS ester) and optimizing the reaction conditions for efficient and quantitative labeling of target analytes. nih.govnih.gov

Creation of Scaffold Libraries for High-Throughput Screening (HTS) in Discovery Research

The tetrazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple, diverse biological targets. beilstein-journals.orgresearchgate.net As such, this compound is an excellent starting point for the creation of compound libraries for high-throughput screening (HTS) in drug discovery. nih.govresearchgate.net Its structure provides a stable core with a single, conveniently located point for chemical diversification.

The primary strategy for library synthesis is combinatorial chemistry, specifically parallel synthesis, focusing on the carboxylic acid group. By reacting the core scaffold with a large and diverse collection of primary and secondary amines, a vast library of amides can be rapidly generated. rug.nl Each amide in the library retains the tetrazolyl-hexyl core but features a unique "R" group derived from the amine, allowing for systematic exploration of the chemical space around the scaffold.

Table 4: Illustrative Design of a Combinatorial Amide Library

ComponentDescriptionExamples of Diversity Elements
Scaffold This compoundConstant core structure providing the tetrazole pharmacophore and spacer.
Reagent Set (Amines) A diverse collection of primary and secondary amines.- Aliphatic (e.g., cyclopropylamine, isobutylamine)- Aromatic (e.g., anilines with various substituents)- Heterocyclic (e.g., aminopyridines, morpholine)- Chiral (e.g., (R)- or (S)-phenylethylamine)
Product Library A large collection of unique amides for HTS.Each product has a unique combination of the scaffold and an amine-derived side chain, systematically varying properties like size, polarity, and hydrogen bonding potential.

This approach allows for the efficient synthesis of thousands of distinct but related compounds. nih.gov Such libraries are invaluable for screening against new biological targets to identify initial "hit" compounds, which can then be further optimized in medicinal chemistry programs. The use of multicomponent reactions, such as the Ugi reaction, could further expand the complexity and diversity of the library by incorporating the carboxylic acid into a more elaborate reaction scheme with multiple variable inputs. beilstein-archives.orgnih.gov

Potential Research Applications Non Clinical Focus

Application as Building Blocks in Organic Synthesis

The compound 6-(1H-1,2,3,4-tetrazol-1-yl)hexanoic acid is a valuable building block in organic synthesis, largely due to its two distinct functional groups. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, often used in medicinal chemistry to enhance physicochemical properties like metabolic stability and lipophilicity. lifechemicals.commdpi.combeilstein-journals.orgresearchgate.net This dual-functionality allows for selective reactions at either the tetrazole or the carboxylic acid end of the molecule.

The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, or reduction to an alcohol, providing a handle for linking to other molecules. Meanwhile, the tetrazole ring, with its four nitrogen atoms, offers unique reactivity and can participate in various cycloaddition and modification reactions. researchgate.netnih.gov The hexanoic acid chain acts as a flexible spacer, separating the two functional groups and allowing them to react independently without significant steric hindrance. This separation is crucial when designing complex molecules where specific spatial arrangements are necessary.

New synthetic strategies increasingly employ tetrazole aldehydes as versatile building blocks in multicomponent reactions, highlighting the utility of the tetrazole core in creating diverse molecular scaffolds. beilstein-journals.orgresearchgate.net This approach facilitates the efficient construction of complex, drug-like molecules. beilstein-journals.org

Table 1: Functional Groups and Their Synthetic Potential

Functional Group Potential Reactions Application
Carboxylic Acid Esterification, Amidation, Reduction, Acid Halide Formation Linker for conjugation, Prodrug synthesis, Polymerization
Tetrazole Ring N-Alkylation, Cycloadditions, Metal Coordination Bioisostere for carboxylic acids, Ligand formation, Heterocycle synthesis

Use as Chemical Probes for Biological System Interrogation

While direct applications of this compound as a chemical probe are not extensively documented, its structure provides a promising scaffold for the design of such tools. A chemical probe typically requires a binding or reactive moiety to interact with a biological target, a linker or spacer, and a reporter group (e.g., a fluorophore or affinity tag) for detection.

The bifunctional nature of this compound is ideal for this purpose. The carboxylic acid can be readily coupled to a reporter group, such as a fluorescent dye or biotin (B1667282), through stable amide bond formation. The tetrazole ring, or a derivative thereof, could then be modified to act as the binding element. The hexanoic acid chain serves as a flexible spacer, ensuring that the reporter group does not interfere with the binding of the tetrazole moiety to its target. The ability of tetrazoles to coordinate with metal ions also suggests potential applications in probes for detecting specific metal cations in biological systems. africanjournalofbiomedicalresearch.com

Investigation in Material Science for Functional Materials

In the realm of material science, tetrazole derivatives are recognized for their utility in creating functional materials, including polymers and sensors. lifechemicals.com The high nitrogen content and thermal stability of the tetrazole ring make it a candidate for nitrogen-rich polymers and energetic materials. mdpi.com

The structure of this compound is well-suited for creating functional polymers and biomaterials. The carboxylic acid can be used for polymerization reactions, such as forming polyesters or polyamides. The resulting polymers would have tetrazole rings pendant from the main chain, which can introduce several useful properties:

Biocompatibility: Tetrazole-containing polymers can be designed to be biocompatible, making them suitable for applications in biomaterials.

Metal Chelation: The tetrazole groups can chelate metal ions, which could be used for creating materials for heavy metal removal or for developing sensors. mdpi.com

Surface Modification: The compound can be used to modify surfaces by grafting it onto a substrate. The tetrazole groups would then be available for further interactions, such as binding proteins or other molecules.

The development of tetrazole-based fluorescent chemosensors for detecting metal ions like Al³⁺ and Zn²⁺ highlights the potential of this chemical family in sensor technology. rsc.orgresearchgate.net The tetrazole moiety's ability to selectively bind to metal ions can induce a measurable change, such as a "turn-on" fluorescence response. rsc.orgresearchgate.net

Role in Coordination Chemistry as Ligands for Metal Complexes

Tetrazoles are highly effective ligands in coordination chemistry due to the excellent coordinating ability of their nitrogen atoms. nih.govresearchgate.net The compound this compound is a particularly interesting ligand because it is bifunctional, possessing both the tetrazole ring and a carboxylate group as potential coordination sites. nih.govscielo.brrsc.org

This dual-coordination capability allows for the formation of complex, multidimensional structures such as coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com

The tetrazole ring can coordinate to metal centers through one or more of its nitrogen atoms. Deprotonation of the tetrazole can lead to the tetrazolate anion, which is a versatile bridging ligand. arkat-usa.org

The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bridging), further influencing the dimensionality and topology of the resulting framework. scielo.br

The combination of these two groups allows for the construction of 1D, 2D, or 3D networks. nih.govrsc.org The flexible hexyl chain provides conformational adaptability, which can influence the final structure of the coordination polymer by allowing the ligand to bend and orient itself to satisfy the geometric preferences of the metal centers. The properties of the resulting metal complexes, such as their magnetic, luminescent, or catalytic behavior, are highly dependent on the nature of the metal ion and the coordination environment provided by the ligand. scielo.br

Table 2: Coordination Properties

Coordinating Group Potential Metal Ions Resulting Structures Potential Applications
Tetrazole Nitrogens Zn(II), Cu(II), Cd(II), Co(II), Ni(II), Mn(II), Fe(II/III) Discrete complexes, 1D chains, 2D layers, 3D frameworks (MOFs) Catalysis, Gas storage, Luminescence, Magnetism

Future Research Directions and Emerging Paradigms

Integration with Advanced Analytical Techniques (e.g., hyphenated methods)

A thorough understanding of the behavior of 6-(1H-1,2,3,4-tetrazol-1-yl)hexanoic acid in complex biological and chemical systems necessitates the use of advanced analytical methodologies. While standard techniques such as IR, PMR, CMR, and Mass Spectrometry are crucial for basic structural confirmation jchr.org, the future lies in the integration of hyphenated analytical techniques. These methods, which couple separation techniques with sensitive detection technologies, offer unparalleled resolution and sensitivity for characterization, quantification, and metabolic profiling.

Future research should focus on developing and validating methods using techniques such as:

Liquid Chromatography-Mass Spectrometry (LC-MS): This will be instrumental in studying the pharmacokinetics, metabolism, and stability of the compound in biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile derivatives or degradation products, providing insights into its thermal stability and reaction byproducts.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): Ideal for analyzing small quantities of the compound and its charged metabolites, offering high separation efficiency.

The data generated from these sophisticated techniques will provide a comprehensive understanding of the compound's fate in various environments, which is critical for its development in fields like medicinal chemistry. bohrium.comresearchgate.net

Table 1: Potential Applications of Hyphenated Analytical Techniques for this compound

TechniqueSeparation PrincipleDetection PrinciplePotential Application AreaResearch Finding
LC-MS/MSLiquid ChromatographyTandem Mass SpectrometryPharmacokinetic studies, metabolite identification, purity analysis.Elucidation of metabolic pathways and quantification in biological fluids.
GC-MSGas ChromatographyMass SpectrometryAnalysis of volatile impurities, degradation product analysis.Identification of byproducts from synthesis or thermal decomposition.
CE-MSCapillary ElectrophoresisMass SpectrometryChiral separation, analysis of charged species, impurity profiling.Resolution of enantiomeric forms and analysis of ionic interactions.

Application of Machine Learning and AI in Compound Design and Prediction

Predict Biological Activity: Algorithms can be trained on datasets of known tetrazole-containing compounds to predict the potential therapeutic targets and biological activities of new derivatives. nih.gov

Optimize Physicochemical Properties: ML models can forecast properties such as solubility, permeability, and toxicity based on molecular structure, guiding the design of analogues with improved drug-like characteristics. newswise.comresearchgate.net

De Novo Design: Generative AI models can design novel molecules based on the this compound scaffold, exploring a vast chemical space for compounds with desired properties. springernature.com

Impurity Prediction: AI tools can be used to predict potential impurities in the synthesis process, aiding in the development of cleaner and more efficient reaction protocols. researchgate.net

Table 2: AI and Machine Learning Applications in the Study of this compound

AI/ML ApplicationModel TypePredicted ParameterPotential Impact
QSAR ModelingRegression/ClassificationBiological activity, Toxicity (e.g., LD50)Prioritization of derivatives for synthesis and testing.
Generative ModelsRecurrent Neural Networks (RNNs), GANsNovel molecular structuresDiscovery of new compounds with enhanced properties.
Property PredictionGraph Neural Networks (GNNs)ADME properties (Absorption, Distribution, Metabolism, Excretion)Design of compounds with favorable pharmacokinetic profiles. nih.gov
Reaction PredictionTransformer-based modelsSynthetic routes, reaction yieldsOptimization of synthesis and reduction of experimental effort.

Exploration of Supramolecular Chemistry with this compound

The unique structure of this compound, featuring both a hydrogen bond donor/acceptor tetrazole ring and a carboxylic acid group, makes it an excellent candidate for studies in supramolecular chemistry. researchgate.netnih.gov The tetrazole moiety can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are fundamental to the construction of self-assembled materials. nih.gov

Future research in this area could explore:

Self-Assembly: Investigating the spontaneous organization of the molecule into well-defined supramolecular structures such as gels, liquid crystals, or nanofibers in different solvents.

Coordination Chemistry: The tetrazole ring can act as a ligand to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties. bohrium.comnih.gov

Understanding the principles that govern the self-assembly of this molecule will open doors to its application in materials science, for example, in the development of smart materials, sensors, or drug delivery systems.

Sustainable Synthesis Approaches and Biocatalysis for Compound Production

The growing emphasis on green chemistry necessitates the development of environmentally benign and efficient methods for chemical synthesis. eurekaselect.combenthamdirect.combohrium.com Future research on the production of this compound should move away from hazardous reagents and solvents.

Key areas for exploration include:

Green Catalysis: Utilizing recyclable catalysts, such as copper complexes or supported nanoparticles, to promote the tetrazole-forming cycloaddition reaction under milder conditions. jchr.orgeurekaselect.com

Multicomponent Reactions (MCRs): Designing one-pot syntheses that combine several reaction steps, which increases efficiency, reduces waste, and simplifies purification processes. eurekaselect.comnih.gov MCRs are recognized for their high atom and step economy. mdpi.com

Alternative Solvents: Investigating the use of greener solvents like water, ionic liquids, or deep eutectic solvents to replace traditional volatile organic compounds. researchgate.net

Biocatalysis: Exploring the use of enzymes for specific steps in the synthesis. nih.govspringernature.com For instance, lipases or esterases could be employed for transformations on the hexanoic acid chain, or nitrile hydratases could be investigated for the tetrazole formation step under aqueous and mild conditions. Biocatalysis offers high selectivity and operates under environmentally friendly conditions, making it a powerful tool for sustainable pharmaceutical manufacturing. nih.gov

Adopting these sustainable approaches will not only minimize the environmental footprint of the synthesis but can also lead to more cost-effective and scalable production methods. jchr.org

Table 3: Comparison of Synthetic Approaches for Tetrazole Derivatives

FeatureConventional SynthesisSustainable/Green Approaches
Reagents Often uses toxic reagents like hydrazoic acid or tin compounds.Employs safer azide sources, catalysts like copper or zinc. jchr.org
Solvents Typically uses volatile organic solvents (e.g., DMF, Toluene).Focuses on green solvents like water, PEG, or solvent-free conditions. researchgate.net
Process Multi-step with intermediate isolation.Emphasizes one-pot, multicomponent reactions to improve efficiency. bohrium.comresearchgate.net
Catalysis May use stoichiometric or toxic catalysts.Utilizes recyclable, heterogeneous, or biocatalysts. eurekaselect.comresearchgate.netnih.gov
Waste Generates significant chemical waste.Aims for high atom economy and minimal waste production. benthamdirect.com

Q & A

Q. What theoretical frameworks explain anomalous reactivity in cross-coupling reactions involving tetrazoles?

  • Methodological Answer : Apply Marcus theory to electron-transfer steps in palladium-catalyzed couplings. Compare experimental kinetic isotope effects (KIEs) with computational transition-state models to elucidate rate-limiting steps .

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